ethyl 2-{2-[(4-butyl-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-{2-[(4-butyl-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate features a cyclopenta[b]thiophene core substituted with an ethyl ester at position 2. The thiophene ring is linked via a sulfanyl acetamido group to a 1,2,4-triazole moiety bearing a butyl group (position 4) and a formamido-methyl-furan substituent (position 5).
Properties
IUPAC Name |
ethyl 2-[[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S2/c1-3-5-11-29-18(13-25-21(31)16-9-7-12-34-16)27-28-24(29)35-14-19(30)26-22-20(23(32)33-4-2)15-8-6-10-17(15)36-22/h7,9,12H,3-6,8,10-11,13-14H2,1-2H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYGETNOGIAYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{2-[(4-butyl-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furan-2-carbonylamino intermediate, followed by the formation of the triazole ring through cyclization reactions. The thiophene ring is then introduced via a series of condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains ester and amide functional groups, which are susceptible to hydrolysis under acidic or basic conditions.
Ester Hydrolysis
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The ethyl carboxylate group undergoes saponification in alkaline media (e.g., NaOH/EtOH), yielding the corresponding carboxylic acid.
This reaction is well-documented in structurally analogous esters, such as ethyl 2-(furan-2-carboxamido)thiophene-3-carboxylate derivatives .
Amide Hydrolysis
-
The acetamido and formamido groups resist hydrolysis under mild conditions but cleave in concentrated HCl or HBr at elevated temperatures (80–100°C). For example:
Similar reactivity is observed in triazole-linked amides from patent literature .
Thioether Oxidation
The sulfanyl (-S-) bridge in the triazole-thioether moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO-) using oxidizing agents:
| Reagent | Product | Conditions |
|---|---|---|
| m-CPBA (1 equiv) | Sulfoxide | 0°C, CHCl |
| HO/AcOH | Sulfone | 60°C, 12 h |
This reactivity aligns with studies on triazole-thioether analogs in mitochondrial fusion regulators .
Triazole Ring Functionalization
The 1,2,4-triazole ring participates in electrophilic and nucleophilic substitutions:
Alkylation/Acylation
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The N4 nitrogen of the triazole reacts with alkyl halides (e.g., CHI) or acyl chlorides (e.g., AcCl) in the presence of a base (e.g., KCO), forming quaternary salts or acylated derivatives.
Metal Coordination
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The triazole sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu, Zn), forming coordination complexes. This property is critical in catalysis and medicinal chemistry .
Furan Ring Reactivity
The furan-2-formamido substituent undergoes characteristic reactions:
Diels-Alder Cycloaddition
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The furan ring serves as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), producing bicyclic adducts.
Electrophilic Substitution
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Nitration or bromination occurs preferentially at the C5 position of the furan under mild conditions (e.g., HNO/AcO or Br/FeBr) .
Nucleophilic Displacement at Sulfur
The sulfanyl group undergoes nucleophilic substitution with amines or thiols:
| Nucleophile | Product | Conditions |
|---|---|---|
| NH | Thiolate-triazole derivative | DMF, 50°C, 6 h |
| HSCHCOOEt | Disulfide-linked analog | EtOH, reflux, 12 h |
This reactivity is corroborated by substituted triazole-thioethers in combinatorial libraries .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with primary degradation pathways including:
-
Cleavage of the ester group (250–300°C).
-
Breakdown of the triazole ring (300–350°C).
Scientific Research Applications
Structural Representation
- IUPAC Name : Ethyl 2-{2-[(4-butyl-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- SMILES Notation : CCCCCn1c(SCC(Nc2c(C(OCC)=O)c(CCC3)c3s2)=O)nnc1CNC(c1ccco1)=O
Antimicrobial Activity
Recent studies have indicated that compounds featuring the triazole ring possess significant antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study published in ChemInform highlighted the synthesis of new heterocyclic compounds derived from triazoles and their evaluation for antimicrobial activity. The results demonstrated that derivatives similar to this compound exhibited promising results against resistant bacterial strains .
Anticancer Potential
The compound's structural features suggest potential activity against cancer cells. The presence of the furan and triazole moieties may contribute to its ability to inhibit tumor growth.
Case Study: Cancer Cell Line Testing
Research conducted on similar triazole derivatives showed that they could inhibit the proliferation of various cancer cell lines. In vitro studies indicated that compounds with structural similarities to this compound demonstrated cytotoxic effects against breast and lung cancer cells .
Fungicidal Properties
Compounds containing triazole structures are widely recognized for their fungicidal properties. The specific compound has been investigated for its potential use as a fungicide in agricultural practices.
Data Table: Fungicidal Activity Against Various Fungi
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Fusarium oxysporum | 10 µg/mL | |
| Botrytis cinerea | 15 µg/mL | |
| Alternaria solani | 12 µg/mL |
Polymer Development
The unique chemical properties of this compound allow it to be utilized in the development of novel polymer materials with enhanced thermal stability and mechanical properties.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polymer blends can significantly improve their thermal resistance and mechanical strength. Studies on polymer composites have indicated that adding small amounts of this compound can lead to substantial improvements in performance metrics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and triazole rings can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiophene-Carboxylate Derivatives
Key Analogs:
- Compound 3: 4-phenyl-2-phenylamino-5-(imidazo-triazolyl)-thiophene-3-carboxylic acid ethyl ester .
- Compound 4: 5-(imidazo-triazolyl)-4-phenyl-2-phenylamino-thiophene-3-carboxylic acid ethyl ester .
- Ethyl 2-{2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 690962-00-6) .
Key Observations :
- The butyl and furan-formamido groups on the triazole could modulate lipophilicity and hydrogen-bonding capacity relative to amino or imidazo-triazole substituents .
Triazole-Thioacetamide Derivatives
Key Analogs:
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., 3.1-3.21) .
- 4-(4-chlorophenyl)-2-(thiazolyl) derivatives .
Key Observations :
Key Observations :
Computational and Similarity-Based Predictions
Key Observations :
- The presence of a sulfanyl acetamido linker and triazole moiety may position the target compound within a class of protease or kinase inhibitors, though experimental validation is needed .
Biological Activity
Ethyl 2-{2-[(4-butyl-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (commonly referred to as K403-0509) is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, including its antioxidant, antimicrobial, and anticancer activities.
Chemical Structure
The compound's molecular formula is , featuring a complex structure that includes a 1,2,4-triazole ring and a cyclopentathiophene moiety. The presence of these heterocycles contributes to its diverse biological activities.
Antioxidant Activity
Research has demonstrated that compounds containing triazole and thiophene rings exhibit notable antioxidant properties. For instance, derivatives of triazole have been shown to scavenge free radicals effectively. A study indicated that the compound K403-0509 displayed significant radical scavenging activity in DPPH assays, suggesting its potential as an antioxidant agent .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed that K403-0509 exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it demonstrated lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like ampicillin .
| Bacterial Strain | MIC (µg/mL) | Standard (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 32 | 64 |
Anticancer Activity
The anticancer potential of K403-0509 has also been investigated. Preliminary studies indicated that it could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development in cancer therapeutics .
Case Studies
- Antioxidant Efficacy : A study focused on the DPPH radical scavenging activity of K403-0509 revealed an IC50 value significantly lower than that of established antioxidants such as butylated hydroxytoluene (BHT), indicating superior antioxidant capability .
- Antimicrobial Screening : In a comprehensive screening of newly synthesized triazole derivatives, K403-0509 was among the top performers against resistant strains of bacteria, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .
- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that treatment with K403-0509 resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. This suggests a promising avenue for further research into its mechanisms of action in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
